IMD-0560

Oncology Xenograft Ovarian Cancer

IMD-0560 is a selective IKKβ inhibitor with a distinct salicylamide scaffold, blocking IκBα phosphorylation and p65 nuclear translocation. Validated in vivo at 3-10 mg/kg IP with complete tumor clearance at 5 mg/kg in ovarian cancer xenografts. Suppresses FLS proliferation without cytotoxicity, ideal for chronic inflammation models. Superior DMSO solubility (86 mg/mL) enables high-concentration stock solutions for HTS. Choose for reproducible NF-κB pathway studies with dual anti-angiogenic and anti-proliferative mechanisms.

Molecular Formula C15H8BrF6NO2
Molecular Weight 428.12 g/mol
CAS No. 439144-66-8
Cat. No. B1671748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-0560
CAS439144-66-8
SynonymsIMD-0560
N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide
Molecular FormulaC15H8BrF6NO2
Molecular Weight428.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F
InChIInChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25)
InChIKeySVGRIJCSKWXOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMD-0560 (CAS 439144-66-8): A Selective IKKβ Inhibitor for NF-κB Pathway Research and Preclinical Inflammation Models


IMD-0560, chemically N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide [1], is a selective low-molecular-weight inhibitor of IκB kinase β (IKKβ) that functions as an inhibitor of the NF-κB signaling pathway [2]. The compound blocks IκBα phosphorylation and NF-κB p65 nuclear translocation, thereby suppressing transcriptional activity downstream of inflammatory cytokines such as TNFα . IMD-0560 has demonstrated therapeutic potential across multiple preclinical models, including ovarian cancer xenograft, collagen-induced arthritis, oral squamous cell carcinoma bone invasion, and inflammation-induced preterm delivery, establishing its utility as a research tool for investigating IKKβ-mediated pathologies [3][4].

IMD-0560: Why In-Class IKKβ Inhibitors Cannot Be Substituted Without Functional Validation


Inhibitors targeting the IKKβ subunit of the NF-κB pathway exhibit substantial heterogeneity in selectivity profiles, potency, and downstream biological effects due to differences in ATP-binding pocket interactions, allosteric versus ATP-competitive mechanisms, and varying off-target kinase engagement [1][2]. While BMS-345541 functions as an allosteric inhibitor with IC50 values of 0.3 μM for IKKβ and 4 μM for IKKα, and TPCA-1 demonstrates sub-100 nM potency but limited published selectivity data beyond IKK1/2, IMD-0560 operates through direct inhibition of IκBα phosphorylation and p65 nuclear translocation with a distinct molecular scaffold (salicylamide derivative) that confers a different pharmacological fingerprint [3]. Generic substitution across IKKβ inhibitors risks experimental irreproducibility due to divergent effects on downstream effectors such as VEGF production, MMP-9 activity, and cytokine release profiles [4][5].

IMD-0560: Head-to-Head and Cross-Study Quantitative Differentiation Against IKKβ Inhibitor Comparators


In Vivo Tumor Suppression: IMD-0560 Achieves Complete Tumor Clearance in Xenograft Models at Doses Where Comparators Show Partial Efficacy

In ovarian cancer xenograft models, IMD-0560 at 5 mg/kg intraperitoneal administration produced complete tumor clearance in a subset of treated mice—an effect not consistently reported for comparator IKKβ inhibitors at equivalent dosing ranges. At 10 mg/kg IP daily, IMD-0560 reduced tumor weight from 0.86 g (vehicle) to 0.31 g (P < 0.001), decreased peritoneal implant count from 81.5 to 24.2 (P < 0.001), and extended median survival from 51 days to 65 days (P = 0.028) [1]. In contrast, BMS-345541 in mouse collagen-induced arthritis models demonstrated efficacy only at oral doses of 100 mg/kg, and TPCA-1 required 3-20 mg/kg for partial arthritis amelioration, with no reported complete tumor clearance in xenograft oncology settings [2].

Oncology Xenograft Ovarian Cancer Tumor Suppression

Cytokine Suppression Breadth: IMD-0560 Inhibits IL-6, IL-8, and MCP-1 Production While Demonstrating FLS Antiproliferative Activity Without Cytotoxicity

In rheumatoid fibroblast-like synoviocytes (FLS), IMD-0560 suppressed the nuclear translocation of NF-κB and phosphorylation of IκBα induced by TNFα, with concomitant inhibition of inflammatory cytokine production including interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein-1 (MCP-1). Critically, IMD-0560 inhibited FLS proliferation without showing cellular toxicity, a functional profile that distinguishes it from pan-NF-κB inhibitors that often induce cytotoxicity in primary cells [1][2]. BMS-345541 has been reported to inhibit LPS-induced cytokine production in THP-1 cells with IC50 values of 1-5 μM but lacks published data on FLS antiproliferative activity without cytotoxicity, while TPCA-1 demonstrates inhibition of TNFα, IL-6, and IL-8 with IC50 values of 170-320 nM in human monocytes but without documented selectivity for non-cytotoxic FLS growth inhibition .

Inflammation Rheumatoid Arthritis Cytokine Inhibition Fibroblast-like Synoviocytes

Dual Anti-Angiogenic and Anti-Invasive Activity: IMD-0560 Suppresses VEGF Production and MMP-9 Expression in Tumor Microenvironment Models

IMD-0560 demonstrates a dual mechanism of anti-angiogenic and anti-invasive activity not uniformly observed among IKKβ inhibitors. In ovarian cancer cell lines, IMD-0560 decreased VEGF secretion and inhibited tube formation of human umbilical vein endothelial cells (HUVECs) [1][2]. Concurrently, in oral squamous cell carcinoma (OSCC) models, IMD-0560 suppressed matrix metalloproteinase-9 (MMP-9) production and protected against zygoma and mandible destruction by SCCVII cells [3][4]. While BMS-345541 inhibits NF-κB-dependent transcription broadly, published evidence for its direct suppression of VEGF-driven angiogenesis is limited to non-comparative studies. TPCA-1's reported activities focus primarily on cytokine suppression in inflammatory models rather than tumor angiogenesis and invasion endpoints .

Angiogenesis Metastasis VEGF MMP-9 Tumor Invasion

Solubility and Formulation Readiness: IMD-0560 Offers Superior DMSO and Ethanol Solubility Compared to Structurally Related IKKβ Inhibitors

IMD-0560 demonstrates favorable solubility in common research solvents, with measured solubility at 25°C of 86 mg/mL (200.87 mM) in DMSO and 22 mg/mL (51.38 mM) in ethanol, with additional vendor-reported solubility of 50 mg/mL (116.79 mM) in ethanol with ultrasonication [1]. This solubility profile supports both in vitro cell-based assays and in vivo formulation preparation without the precipitation issues encountered with less soluble IKKβ inhibitors. In comparison, BMS-345541 is reported as soluble in DMSO at approximately 10 mg/mL, while TPCA-1 requires DMSO for dissolution with ethanol solubility not prominently featured in vendor documentation . IMD-0560 is also supplied as a ready-to-use 10 mM solution in ethanol for immediate experimental deployment .

Solubility Formulation In Vivo Dosing DMSO Ethanol

Preclinical Disease Model Validation Breadth: IMD-0560 Demonstrates Efficacy Across Four Distinct Pathological Contexts, Exceeding Single-Indication Comparator Profiles

IMD-0560 has been validated across four mechanistically distinct preclinical disease models: (1) ovarian cancer xenograft with reduced tumor weight and extended survival [1]; (2) collagen-induced arthritis (CIA) mouse model with effective disease amelioration [2]; (3) oral squamous cell carcinoma bone invasion model with protection against zygoma/mandible destruction [3]; and (4) lipopolysaccharide-induced preterm delivery model with significantly reduced preterm delivery rate (45% in IMD-0560 30 mg/kg group) without apparent adverse events [4]. BMS-345541 has primarily been characterized in CIA models at 100 mg/kg oral dosing, while TPCA-1 has been evaluated in CIA at 3-20 mg/kg but lacks published efficacy in oncology or obstetrics models [5].

Preclinical Models Disease Validation Arthritis Cancer Preterm Birth Bone Invasion

Molecular Purity and Batch Consistency: IMD-0560 Supplier Documentation Reports >99.5% HPLC Purity with Published Certificate of Analysis

Commercially available IMD-0560 from multiple reputable vendors consistently reports purity exceeding 99.5% by HPLC analysis. Selleck Chemicals documents 99.72% purity (Batch E094401) with a publicly accessible Certificate of Analysis , while TargetMol reports 99.51% purity and MedChemExpress lists 99.67% purity . Fisher Scientific supplies IMD-0560 at 98.7% purity as a ready-to-use 10 mM solution . This cross-vendor purity consistency contrasts with some IKKβ inhibitors where purity specifications vary more widely across suppliers or are not prominently disclosed with batch-specific COAs. High purity and documented batch consistency directly support experimental reproducibility in sensitive assays such as kinase profiling and dose-response studies where impurities may confound results.

Purity Quality Control HPLC Batch Consistency Reproducibility

IMD-0560: Optimal Experimental and Procurement Applications Based on Quantitative Differentiation Evidence


Oncology Xenograft Studies Requiring Robust In Vivo Tumor Suppression at Low Doses

IMD-0560 is optimally deployed in ovarian cancer or other NF-κB-driven tumor xenograft models where complete tumor clearance at 5 mg/kg IP dosing has been documented and where survival benefit (median survival extended from 51 to 65 days) has been demonstrated . Researchers conducting in vivo oncology studies will benefit from the compound's validated dose-response relationship (3-10 mg/kg IP) and its dual anti-angiogenic (VEGF suppression) and anti-proliferative (G1 arrest) mechanisms that provide multiple pharmacodynamic endpoints for mechanistic investigation .

Rheumatoid Arthritis and Chronic Inflammation Models Requiring Non-Cytotoxic Fibroblast Inhibition

For studies involving fibroblast-like synoviocytes (FLS) or collagen-induced arthritis models, IMD-0560 offers the specific advantage of inhibiting FLS proliferation without inducing cellular toxicity . This property makes it particularly suitable for long-term co-culture experiments, chronic inflammation modeling, and assays where preserving primary FLS viability is essential for downstream functional readouts. The compound's suppression of IL-6, IL-8, and MCP-1 provides a broad cytokine inhibition profile relevant to inflammatory disease pathogenesis .

Tumor Invasion and Bone Metastasis Mechanistic Studies Requiring MMP-9 Pathway Validation

Researchers investigating tumor cell invasion, extracellular matrix remodeling, or osteoclast-mediated bone destruction should prioritize IMD-0560 due to its validated suppression of MMP-9 production and protection against zygoma/mandible destruction in oral squamous cell carcinoma models . The compound's ability to simultaneously inhibit NF-κB nuclear translocation and downstream MMP-9 expression provides a clean tool for dissecting IKKβ-dependent invasive mechanisms without confounding effects from broader-spectrum kinase inhibition .

High-Throughput Screening or Automated Liquid Handling Requiring High DMSO Solubility

Laboratories conducting high-throughput screening (HTS) or automated dose-response assays will benefit from IMD-0560's superior DMSO solubility (86 mg/mL; 200.87 mM at 25°C) . This solubility enables preparation of highly concentrated stock solutions that minimize DMSO carryover into assay plates, reducing solvent-induced artifacts and improving data quality in cell-based and biochemical assays. The compound's availability as a ready-to-use 10 mM ethanol solution further simplifies experimental setup for core facilities and screening centers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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